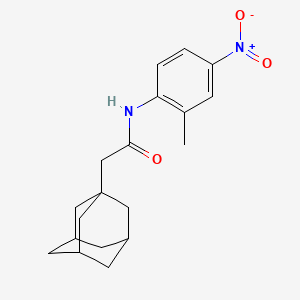
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Wirkmechanismus
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate overactivity has been implicated in the development of Alzheimer's disease. By blocking the activity of glutamate, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide helps to reduce the damage caused by excessive glutamate activity.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of Alzheimer's disease. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to improve neuronal function and reduce the loss of neurons that occurs in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its therapeutic potential in Alzheimer's disease, making it a well-characterized drug. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have a good safety profile, which is important for lab experiments. One limitation is that 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide may not be effective in all cases of Alzheimer's disease, making it important to carefully select study participants.
Zukünftige Richtungen
There are a number of future directions for research on 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide. One direction is to investigate its potential therapeutic effects in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, researchers may investigate the potential of 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide to improve cognitive function in healthy individuals. Finally, researchers may investigate the potential of 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide to prevent the development of Alzheimer's disease in individuals at risk for the disease.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has also been studied for its potential therapeutic effects in other neurological disorders such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-4-16(21(23)24)2-3-17(12)20-18(22)11-19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,13-15H,5-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYHUUNTHPMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138741.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4138772.png)
![3-chloro-N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4138780.png)
![10-(5-bromo-2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4138783.png)
![7-[4-(dimethylamino)phenyl]-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4138787.png)
![2-(1-adamantyl)-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4138793.png)
![3,6-dichloro-N-{4-[(phenylacetyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4138796.png)


![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B4138803.png)
![N-(4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4138821.png)
